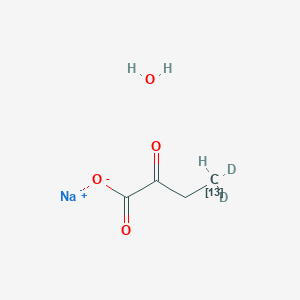
sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a butanoate (butyric acid) backbone with a ketone group (2-oxo) and a sodium cation. The presence of deuterium isotopes makes it unique.
- It is commonly found in hydrated form.
Sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate: is a chemical compound with the molecular formula . It contains deuterium isotopes (heavy hydrogen) and is associated with the ketoacid .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves various methods. One approach is the reaction of deuterated acetic acid with sodium hydroxide or sodium carbonate.
Reaction Conditions: The reaction typically occurs in an aqueous medium at moderate temperatures.
Industrial Production: While there isn’t a large-scale industrial production specifically for this compound, it can be prepared in research laboratories or specialized facilities.
Analyse Chemischer Reaktionen
Reactivity: The compound undergoes typical reactions associated with carboxylic acids and ketones.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a labeled substrate in metabolic studies. It helps trace metabolic pathways.
Biology: In studies involving cellular metabolism, this compound aids in understanding biochemical processes.
Medicine: Isotope-labeled compounds like this one are valuable in drug metabolism studies.
Industry: Although not directly used in industry, its applications indirectly impact pharmaceutical and biochemical research.
Wirkmechanismus
- The compound’s mechanism of action lies in its participation in metabolic pathways. It serves as a precursor or substrate for enzymatic reactions.
- Molecular targets include enzymes involved in carboxylic acid metabolism, such as acyl-CoA synthetases and dehydrogenases.
- Pathways include the citric acid cycle (TCA cycle) and fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The presence of deuterium isotopes sets apart from its analogs.
Remember that this compound’s applications are primarily in research and scientific investigations.
Eigenschaften
Molekularformel |
C4H7NaO4 |
|---|---|
Molekulargewicht |
145.09 g/mol |
IUPAC-Name |
sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1D2;; |
InChI-Schlüssel |
PVLJVKQSCAHPPR-HZTJCJGNSA-M |
Isomerische SMILES |
[2H][13CH]([2H])CC(=O)C(=O)[O-].O.[Na+] |
Kanonische SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






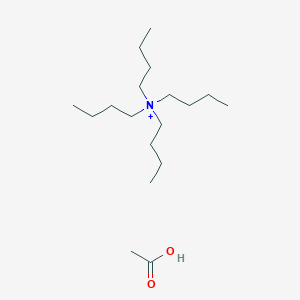



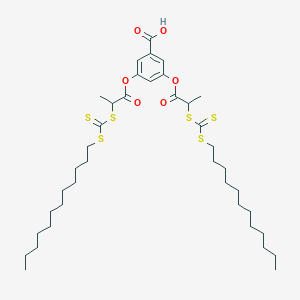
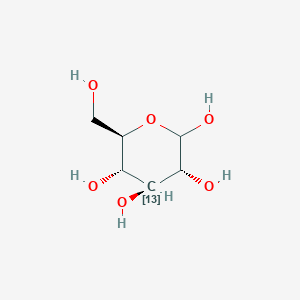

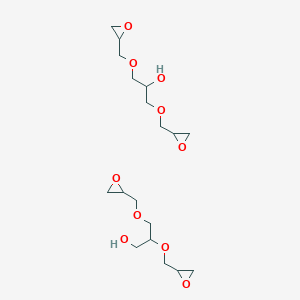

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)
